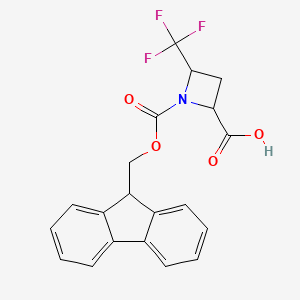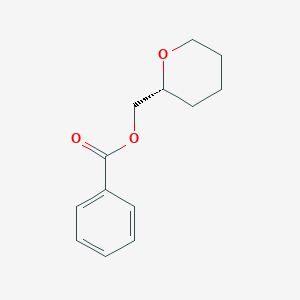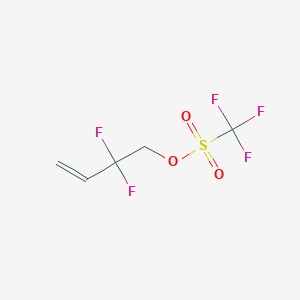
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobut-3-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The reaction is typically performed at low temperatures to control the reactivity and ensure high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The double bond in the but-3-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as bromine, chlorine, and hydrogen halides are used in addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds .
Scientific Research Applications
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the presence of the difluoro group enhances the compound’s reactivity by stabilizing the transition state during reactions .
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-yl trifluoromethanesulfonate: Similar in structure but contains an alkyne group instead of an alkene.
Methyl trifluoromethanesulfonate: Contains a methyl group instead of the difluorobut-3-en-1-yl group.
Trifluoromethylation reagents: Compounds such as trifluoromethyltrimethylsilane and sodium trifluoroacetate are used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is unique due to the combination of its difluoro and trifluoromethanesulfonate groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to participate in both substitution and addition reactions, along with its applications in various fields, highlights its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C5H5F5O3S |
|---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
2,2-difluorobut-3-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H5F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2H,1,3H2 |
InChI Key |
XGNWAYQLLLLQKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(COS(=O)(=O)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


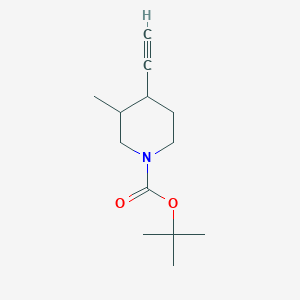
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
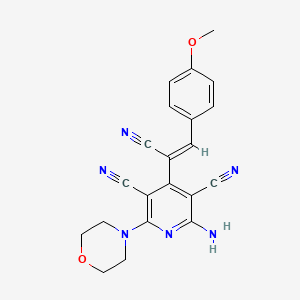
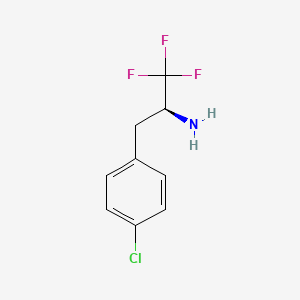
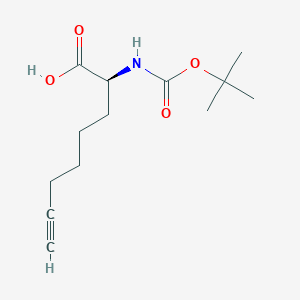
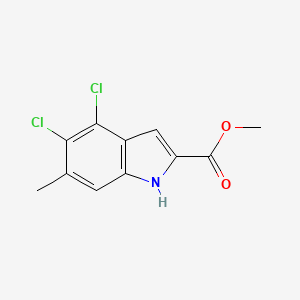
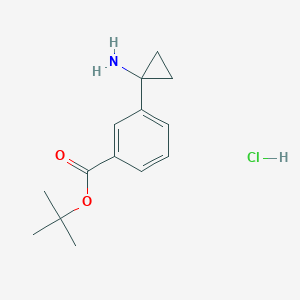

![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
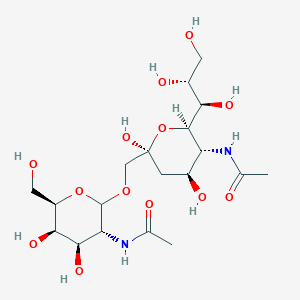
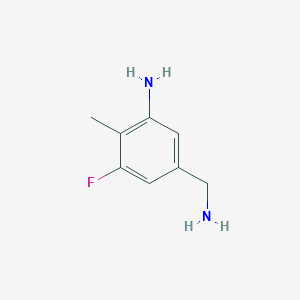
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
